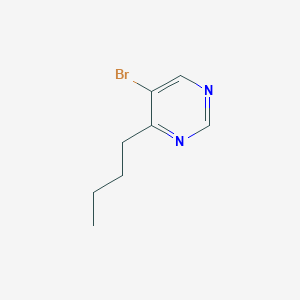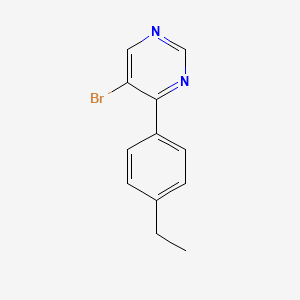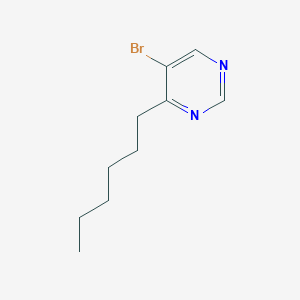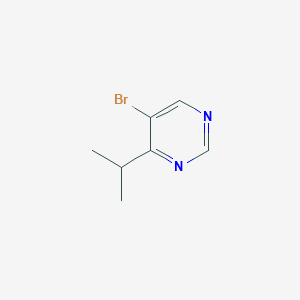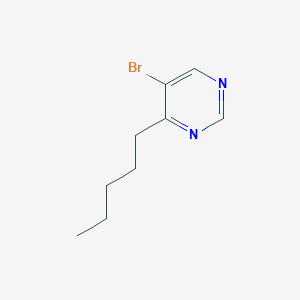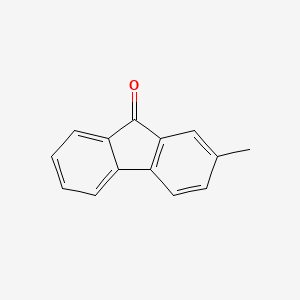
2-メチル-9H-フルオレン-9-オン
概要
説明
2-Methyl-9H-fluoren-9-one is an organic compound with the molecular formula C14H10O. It is a derivative of fluorenone, where a methyl group is attached to the second carbon of the fluorenone structure. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
科学的研究の応用
2-Methyl-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of aromatic compounds.
Biology: It is used in biochemical assays and as a fluorescent probe.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-9H-fluoren-9-one can be synthesized through several methods. One common method involves the palladium-catalyzed carbonylative multiple C-C bond formation. This method uses phenylboronic acid, cesium carbonate, and palladium acetate as catalysts in a toluene solvent under a carbon monoxide atmosphere . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 2-methyl-9H-fluoren-9-one often involves the aerobic oxidation of fluorene. This process uses oxygen as the oxidizing agent to convert fluorene into fluorenone derivatives, including 2-methyl-9H-fluoren-9-one .
化学反応の分析
Types of Reactions
2-Methyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex fluorenone derivatives.
Reduction: It can be reduced to form fluorenol derivatives.
Substitution: It can undergo substitution reactions where the methyl group or other positions on the aromatic ring are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorenone and fluorenol derivatives, which can be further utilized in different chemical processes and applications.
作用機序
The mechanism of action of 2-methyl-9H-fluoren-9-one involves its interaction with various molecular targets and pathways. It can act as an electron acceptor in redox reactions and participate in the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
Fluorenone: The parent compound of 2-methyl-9H-fluoren-9-one, with similar aromatic properties but without the methyl group.
Fluorenol: The reduced form of fluorenone, with a hydroxyl group instead of a carbonyl group.
2-Methylfluorene: A similar compound with a methyl group attached to the fluorenone structure but without the carbonyl group.
Uniqueness
2-Methyl-9H-fluoren-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the second position enhances its reactivity and makes it a valuable intermediate in various chemical reactions and industrial processes .
特性
IUPAC Name |
2-methylfluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXOMIPLRDTZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951072 | |
| Record name | 2-Methyl-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-51-9, 77468-39-4 | |
| Record name | 9H-Fluoren-9-one, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoren-9-one, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077468394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-FLUOREN-9-ONE, 2-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC4Q582JNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for 2-methyl-9H-fluoren-9-one described in the research?
A1: The research details a three-step synthesis of 2-methyl-9H-fluoren-9-one []. Initially, p-toluidine reacts with benzoyl chloride to produce N-(p-tolyl)benzamide. This compound then undergoes Friedel-Crafts acylation followed by deamidation to yield 2-amino-5-methylbenzophenone. Finally, a Pschorr cyclization reaction leads to the formation of 2-methyl-9H-fluoren-9-one. The overall yield for this synthetic route is reported as 64%.
Q2: How was the structure of the synthesized 2-methyl-9H-fluoren-9-one confirmed in the study?
A2: The researchers confirmed the structure of the synthesized 2-methyl-9H-fluoren-9-one using ¹H NMR (proton nuclear magnetic resonance) spectroscopy and HR-ESI-MS (high-resolution electrospray ionization mass spectrometry) []. These techniques provide detailed information about the compound's molecular structure and mass, confirming its successful synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



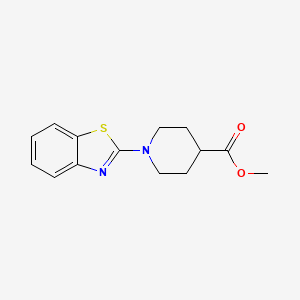
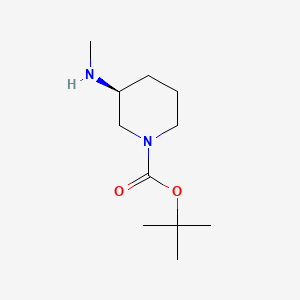
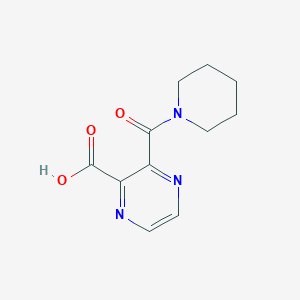
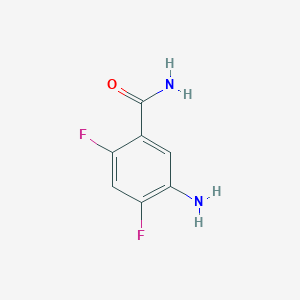
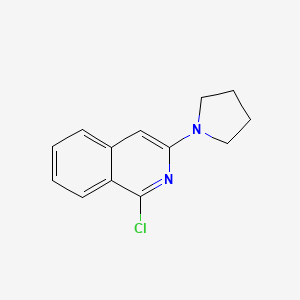
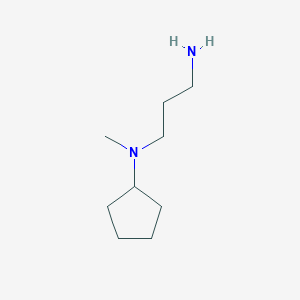
![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)

